2-Chloro-4-ethynyl-benzoic acid methyl ester
Overview
Description
2-Chloro-4-ethynyl-benzoic acid methyl ester: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.62 g/mol . It is also known by its IUPAC name, methyl 2-chloro-4-ethynylbenzoate . This compound is characterized by the presence of a chloro group and an ethynyl group attached to a benzoic acid methyl ester core. It is typically a yellow to brown solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-benzoic acid methyl ester can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction , where a halogenated benzoic acid derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethynyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Addition Reactions: Reagents like bromine or hydrogen chloride in non-polar solvents.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed:
Substitution Reactions: Products like 2-amino-4-ethynyl-benzoic acid methyl ester.
Addition Reactions: Products like 2-chloro-4-(1,2-dibromoethyl)-benzoic acid methyl ester.
Oxidation and Reduction Reactions: Products like 2-chloro-4-ethynyl-benzoic acid and 2-chloro-4-ethyl-benzoic acid methyl ester.
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-4-ethynyl-benzoic acid methyl ester is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of chloro and ethynyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but lacks the chloro group.
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the ethynyl group.
Uniqueness: 2-Chloro-4-ethynyl-benzoic acid methyl ester is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-chloro-4-ethynylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHRHCWMLNTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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